3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride
CAS No.: 1246817-11-7
Cat. No.: VC0019496
Molecular Formula: C9H20ClNO2
Molecular Weight: 212.732
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246817-11-7 |
|---|---|
| Molecular Formula | C9H20ClNO2 |
| Molecular Weight | 212.732 |
| IUPAC Name | 3-[pentyl(trideuteriomethyl)amino]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H/i2D3; |
| Standard InChI Key | YDWXRULMHQZBEX-MUTAZJQDSA-N |
| SMILES | CCCCCN(C)CCC(=O)O.Cl |
Introduction
Chemical Identity and Classification
Nomenclature and Identification
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride, also known as Ibanic Acid-d3 Hydrochloride, is a deuterated analog of 3-(N-methyl-N-pentyl-amino)propionic acid. This compound is classified as a beta-amino acid derivative with a trideuteriomethyl group substituting the standard methyl group at the nitrogen atom. The compound has a CAS registry number of 1246817-11-7, which uniquely identifies it in chemical databases and literature .
The IUPAC name for this compound is 3-[pentyl(trideuteriomethyl)amino]propanoic acid;hydrochloride, which systematically describes its chemical structure according to international naming conventions . Additional synonyms include N-Methyl-N-pentyl-beta-alanine-d3 Hydrochloride and N-(²H₃)Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1), which are sometimes used in research publications and commercial catalogs .
Structural Characteristics
The compound features a beta-amino acid backbone with a tertiary amine group incorporating both a pentyl chain and a trideuteriomethyl group. The propionic acid moiety forms the core structure with its carboxylic acid functional group, while the hydrochloride component indicates it exists as a salt with the amine group protonated. This salt formation enhances stability and solubility in polar solvents, which is beneficial for biochemical applications .
The presence of three deuterium atoms in place of hydrogen in the methyl group provides distinctive mass spectrometric properties that enable researchers to track this molecule through complex biological matrices. This structural feature is central to its utility in metabolic and pharmacokinetic studies.
Physical and Chemical Properties
Fundamental Properties
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride has a molecular formula of C₉H₂₀ClNO₂, with a precise molecular weight of 212.73 g/mol . This molecular weight accounts for the three deuterium atoms, which each contribute slightly more mass than hydrogen atoms. The compound typically appears as a crystalline solid at room temperature, though specific physical appearance data is limited in the available literature.
Table 1: Basic Physical and Chemical Properties
Structural Identifiers
The chemical structure can be represented using various identifier systems commonly used in chemistry. These structural representations are essential for database searches and computational chemistry applications.
Table 2: Chemical Structure Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| InChI | InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H/i2D3; | |
| InChIKey | YDWXRULMHQZBEX-MUTAZJQDSA-N | |
| SMILES | [2H]C([2H])([2H])N(CCCCC)CCC(=O)O.Cl |
The InChI (International Chemical Identifier) string provides a standardized textual representation of the compound's structure, while the InChIKey offers a condensed, fixed-length format derived from the InChI, which is particularly useful for web searches and database indexing . The SMILES notation presents a more compact representation that explicitly indicates the position of the deuterium atoms in the structure .
Deuteration Significance
Role of Deuterium Labeling
The presence of three deuterium atoms in the methyl group attached to the nitrogen atom is a defining characteristic of this compound. Deuterium is an isotope of hydrogen with an additional neutron, which makes it heavier than standard hydrogen but maintains nearly identical chemical behavior. This property makes deuterated compounds invaluable in research settings.
Deuteration provides several significant advantages in biochemical and pharmaceutical research:
First, deuterated compounds exhibit altered metabolic profiles due to the kinetic isotope effect, which can lead to increased metabolic stability. The carbon-deuterium bond requires more energy to break than the carbon-hydrogen bond, potentially slowing down metabolic degradation at these positions. This characteristic can be exploited in drug development to improve pharmacokinetic profiles .
Second, in mass spectrometry, the deuterium label creates a distinctive mass shift that allows researchers to differentiate between the labeled compound and its non-deuterated analogs. This property is particularly valuable in quantitative analysis, metabolic studies, and pharmacokinetic investigations, where tracking specific molecules through complex biological systems is essential .
Comparison with Non-deuterated Analog
The non-deuterated analog, 3-(N-Methyl-N-pentyl-amino)propionic Acid Hydrochloride, differs from the deuterated version only in the methyl group attached to the nitrogen. This subtle difference creates distinct properties that are valuable for research applications while maintaining similar chemical reactivity.
Table 3: Comparison Between Deuterated and Non-deuterated Forms
| Property | Deuterated Form | Non-deuterated Form |
|---|---|---|
| Molecular Weight | 212.73 g/mol | 209.72 g/mol (calculated) |
| Metabolic Stability | Potentially enhanced at deuterated sites | Standard metabolic profile |
| Mass Spectrometry | Distinctive isotopic pattern | Standard mass pattern |
| Chemical Reactivity | Nearly identical to non-deuterated form | Standard reactivity |
| Applications | Tracer studies, metabolic investigations | Standard biochemical applications |
Analytical Characteristics
Spectroscopic Properties
The deuteration of the methyl group confers distinctive spectroscopic properties that are useful for analytical applications. In nuclear magnetic resonance (NMR) spectroscopy, the deuterium atoms produce characteristic signals different from those of hydrogen, allowing for unambiguous identification and quantification of the compound in complex mixtures.
In mass spectrometry, the deuterated compound produces a mass spectrum with a characteristic isotopic pattern that differs from its non-deuterated counterpart by approximately 3 atomic mass units. This mass shift is particularly valuable in quantitative analyses where the deuterated compound can serve as an internal standard for the non-deuterated analog.
Chromatographic Behavior
Research Applications
Metabolic Studies
One of the primary applications of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is in metabolic studies. The stable deuterium labeling allows researchers to trace the metabolic fate of the compound in biological systems. By administering the deuterated compound and subsequently analyzing biological samples, researchers can identify metabolites and elucidate metabolic pathways with high specificity .
This application is particularly valuable in drug metabolism studies, where understanding the metabolic transformation of compounds is crucial for assessing safety, efficacy, and potential drug-drug interactions. The deuterated compound serves as a tool to distinguish between exogenous compounds and endogenous molecules with similar structures.
Analytical Standards
Another significant application is its use as an analytical standard in quantitative analyses. The deuterated compound can serve as an internal standard for the quantification of its non-deuterated analog in complex biological matrices. The similar chemical properties ensure comparable extraction efficiencies and chromatographic behaviors, while the mass difference allows for unambiguous differentiation in mass spectrometric detection .
This application is especially important in bioanalytical method development, validation, and routine analysis, where accurate quantification is essential. The use of deuterated internal standards is a well-established practice in bioanalytical chemistry to compensate for variations in sample preparation and instrument response.
Pharmacokinetic Investigations
The compound can also be utilized in pharmacokinetic investigations to study the absorption, distribution, metabolism, and excretion (ADME) processes of related compounds. The deuterium labeling allows researchers to differentiate between the administered compound and endogenous or previously administered non-deuterated analogs, enabling more accurate assessments of pharmacokinetic parameters .
Synthesis and Production
Production Considerations
The production of deuterated compounds like 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride requires specialized techniques and deuterated starting materials, which contribute to their typically higher cost compared to non-deuterated analogs. The synthesis must ensure high isotopic purity to maintain the compound's utility in analytical and research applications.
Quality control for such compounds often includes analysis by mass spectrometry to confirm the isotopic purity, as well as NMR spectroscopy to verify structural integrity. These analyses ensure that the final product meets the stringent requirements for research and analytical applications.
Related Compounds
Structural Analogs
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is part of a family of compounds with related structures. Its parent compound is 3-[Pentyl(trideuteriomethyl)amino]propanoic acid (CID 45039871), which lacks the hydrochloride component .
Another related compound is 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3 (CID 45039872), which features a nitrile group instead of the carboxylic acid group . This compound shares the deuterated methyl group and the pentyl substituent on the nitrogen atom, but differs in the functional group at the end of the propyl chain.
Table 4: Related Compounds
Functional Relationship
These related compounds form a family of molecules with varying functional groups that cater to different research applications. The carboxylic acid variant (as hydrochloride salt) is likely more water-soluble and potentially useful for in vivo studies, while the nitrile variant might serve as a precursor in synthesis or have different biological properties due to the altered functional group .
The relationship between these compounds illustrates the importance of functional group modifications in drug discovery and development, where subtle structural changes can lead to significant differences in pharmacological properties and applications.
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